

ABT-239 for Attention-Deficit/Hyperactivity Disorder: A Technical Overview

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Compound of Interest

Compound Name: ABT-239

Cat. No.: B1241562

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Abstract

ABT-239 is a potent and selective, non-imidazole histamine H3 receptor antagonist and inverse agonist that was investigated for its potential therapeutic effects in cognitive and attentional disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD). Preclinical studies demonstrated its ability to modulate key neurotransmitter systems implicated in ADHD pathophysiology, such as acetylcholine and dopamine, leading to pro-cognitive and attention-enhancing effects in animal models. However, the clinical development of **ABT-239** was halted due to concerns regarding cardiac safety, specifically QT prolongation. This guide provides a comprehensive technical overview of the preclinical data for **ABT-239**, including its pharmacological profile, pharmacokinetic properties, and key experimental findings, to serve as a resource for researchers in the field of ADHD drug discovery and development.

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While stimulant and non-stimulant medications are available, there is an ongoing need for novel therapeutic agents with improved efficacy and safety profiles. The histaminergic system, particularly the histamine H3 receptor, has emerged as a promising target for the treatment of cognitive and arousal-related disorders. H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, regulating the

release of histamine and other neurotransmitters.[1] Antagonists of the H3 receptor are hypothesized to enhance wakefulness, attention, and cognitive function by increasing the release of histamine, acetylcholine, and norepinephrine.[2]

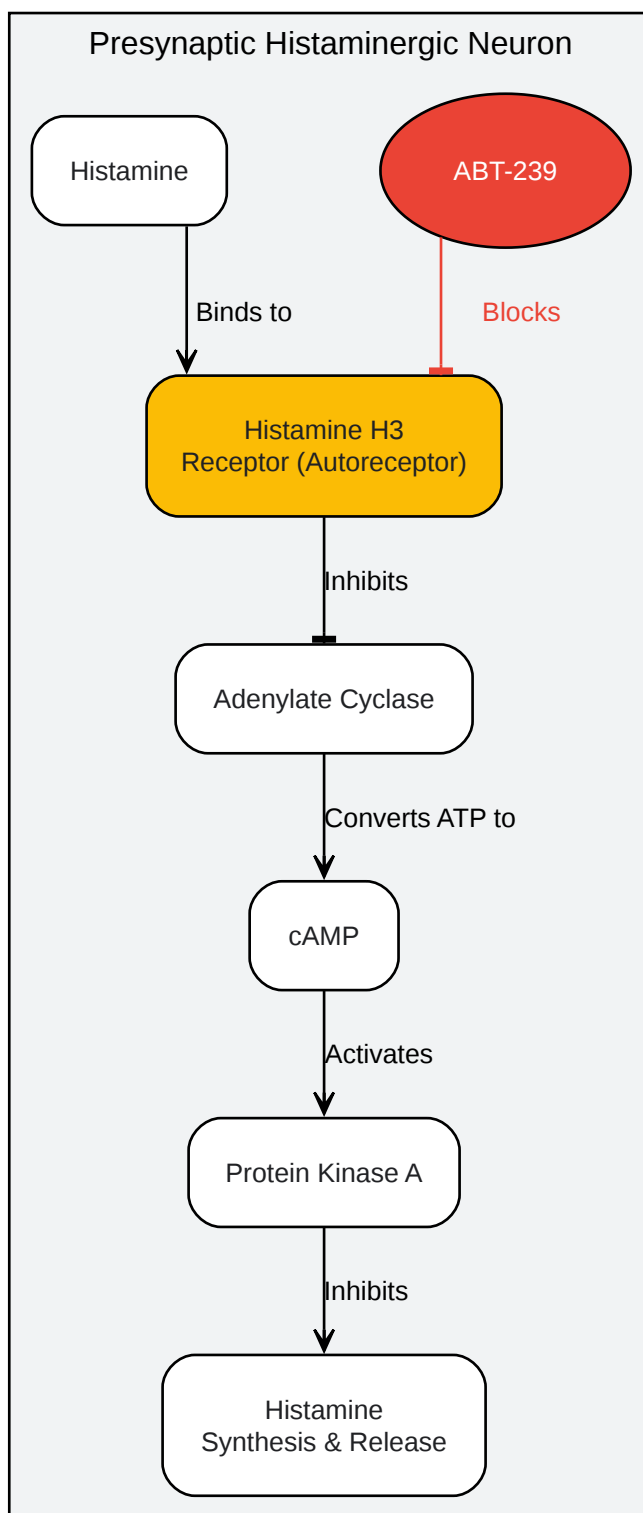
ABT-239 was developed by Abbott as a potent H3-receptor inverse agonist with stimulant and nootropic effects.[3] It was investigated as a potential treatment for ADHD, Alzheimer's disease, and schizophrenia.[3] This document summarizes the key preclinical findings for **ABT-239**, focusing on its relevance to ADHD.

Mechanism of Action

ABT-239 acts as a potent and selective antagonist and inverse agonist at the histamine H3 receptor.[4] As an antagonist, it blocks the binding of histamine to the H3 receptor. As an inverse agonist, it inhibits the receptor's constitutive activity. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] By blocking this receptor, **ABT-239** disinhibits histaminergic neurons, leading to increased histamine release in brain regions associated with cognition and arousal.[1][5]

Furthermore, H3 receptors are also expressed as heteroreceptors on non-histaminergic neurons, where they modulate the release of other neurotransmitters crucial for attention and executive function, including acetylcholine, dopamine, and norepinephrine.[6][7] Preclinical studies have shown that **ABT-239** enhances the release of acetylcholine and dopamine in the frontal cortex and hippocampus.[6][7][8]

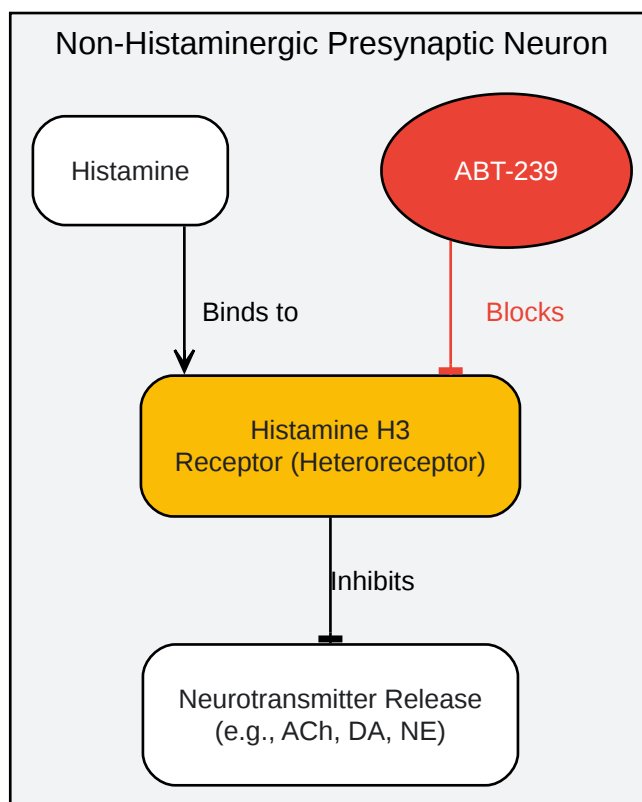
Signaling Pathway of ABT-239 at the Histamine H3 Receptor



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Caption: **ABT-239** blocks the inhibitory effect of the H3 autoreceptor.

Modulation of Other Neurotransmitters by ABT-239



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Caption: **ABT-239** enhances neurotransmitter release via H3 heteroreceptors.

Quantitative Data Summary

Table 1: In Vitro Pharmacological Profile of ABT-239[5]

Parameter	Species	Value
Binding Affinity (pKi)		
H3 Receptor	Human	9.4
H3 Receptor	Rat	8.9
Receptor Selectivity (>1000-fold vs.)	Human	H1, H2, H4
Functional Antagonist Activity (pKb)		
cAMP Formation	Human	7.9
cAMP Formation	Rat	7.6
[35S]GTPyS Binding	Human	9.0
[35S]GTPyS Binding	Rat	8.3
Calcium Mobilization	Human	7.9
Inverse Agonist Activity (pEC50)		
[35S]GTPyS Binding	Human	8.2
[35S]GTPyS Binding	Rat	8.9

Table 2: Pharmacokinetic Properties of ABT-239[5]

Species	T1/2 (h)	Oral Bioavailability (%)
Rat	4 - 29	52 - 89
Dog	4 - 29	52 - 89
Monkey	4 - 29	52 - 89

Table 3: Preclinical Efficacy of ABT-239 in Animal Models[9]

Model	Species	Dose Range (mg/kg)	Effect
Inhibitory Avoidance Test	Rat Pups	0.1 - 1.0	Improved acquisition
Social Memory Test	Adult Rats	0.01 - 0.3	Improved social memory
Social Memory Test	Aged Rats	0.3 - 1.0	Improved social memory
Prepulse Inhibition of Startle	DBA/2 Mice	1.0 - 3.0	Improved gating deficits
Methamphetamine-induced Hyperactivity	Mice	1.0	Attenuated hyperactivity
Microdialysis (Acetylcholine Release)	Adult Rat	0.1 - 3.0	Enhanced in frontal cortex & hippocampus
Microdialysis (Dopamine Release)	Adult Rat	3.0	Enhanced in frontal cortex

Key Experimental Protocols

In Vitro Receptor Binding and Functional Assays[5]

- Objective: To determine the binding affinity, selectivity, and functional activity of **ABT-239** at histamine receptors.
- Methodology:
 - Receptor Binding: Radioligand binding assays were performed using cell membranes expressing recombinant human or rat H1, H2, H3, and H4 receptors. The ability of **ABT-239** to displace specific radioligands was measured to determine its binding affinity (Ki).
 - cAMP Formation Assay: The antagonist effect of **ABT-239** was assessed by its ability to reverse agonist-induced inhibition of forskolin-stimulated cAMP formation in cells

expressing H3 receptors.

- [35S]GTPyS Binding Assay: The antagonist and inverse agonist properties were evaluated by measuring the ability of **ABT-239** to reverse agonist-induced stimulation of [35S]GTPyS binding (antagonism) or to inhibit basal [35S]GTPyS binding (inverse agonism) in membranes from cells expressing H3 receptors.
- Calcium Mobilization Assay: The antagonist activity was determined by the ability of **ABT-239** to block agonist-induced increases in intracellular calcium in cells co-expressing H3 receptors and a G-protein that couples to the calcium signaling pathway.

Inhibitory Avoidance Test in Rat Pups[9]

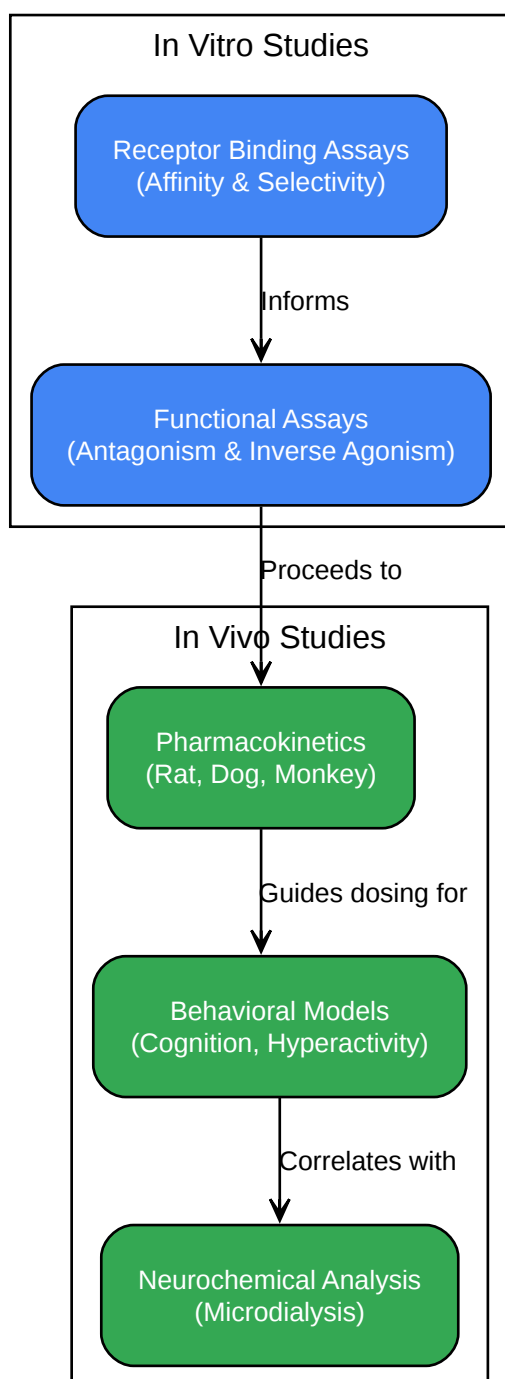
- Objective: To assess the effect of **ABT-239** on learning and memory.
- Methodology:
 - Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "shock" compartment.
 - Procedure:
 - Acquisition Trial: Rat pups were placed in the illuminated compartment. When they crossed into the dark compartment, they received a mild foot shock.
 - Retention Trial: 24 hours later, the pups were returned to the illuminated compartment, and the latency to enter the dark compartment was recorded. Longer latencies indicate better memory of the aversive experience.
 - Drug Administration: **ABT-239** or vehicle was administered prior to the acquisition trial.

In Vivo Microdialysis[6][9]

- Objective: To measure the effect of **ABT-239** on extracellular levels of acetylcholine and dopamine in specific brain regions.
- Methodology:

- **Surgical Implantation:** Rats were surgically implanted with microdialysis probes in the frontal cortex and hippocampus or striatum.
- **Perfusion and Sampling:** The probes were perfused with artificial cerebrospinal fluid, and dialysate samples were collected at regular intervals.
- **Drug Administration:** **ABT-239** was administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe.
- **Neurotransmitter Analysis:** The concentration of acetylcholine and dopamine in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Experimental Workflow for Preclinical Evaluation of **ABT-239**



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